

Spectroscopic and Biological Insights into Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the resveratrol trimer, (+)-**Viniferol D**. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Spectroscopic Data of (+)-Viniferol D

The structural elucidation of (+)-**Viniferol D**, a stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou', was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for (+)-Viniferol D (in Methanol-d₄)



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a, H-6a	7.10	d	8.8
H-3a, H-5a	6.69	d	8.8
H-2b, H-6b	6.94	d	8.8
H-3b, H-5b	6.52	d	8.8
H-2c, H-6c	6.69	d	8.8
H-3c, H-5c	6.54	d	8.8
Aromatic H (meta-coupled)	6.25	d	2.2
Aromatic H (meta-coupled)	6.41	d	2.2
Aromatic H (AX ₂)	6.30 (2H)	d	2.2
Aromatic H (AX ₂)	6.11 (1H)	t	2.2
Aromatic H (uncoupled)	5.99	S	-
H-7a	6.02	d	2.9
H-8a	4.27	d	2.9
H-7b	5.12	br s	-
H-8b	4.18	d	11.7
H-8c	2.87	dd	11.7, 9.9
H-7c	4.30	d	9.9

Table 2: 13 C NMR Spectroscopic Data for (+)-Viniferol D (in Methanol-d₄)[1]



Carbon Assignment	Chemical Shift (δ, ppm)	Carbon Type
C-4a, C-4b, C-4c	159.9, 159.4, 158.4	S
C-11a, C-13a, C-11c, C-13c	159.5, 159.5, 157.1, 157.1	s
C-11b, C-13b	156.9, 156.9	s
C-9a	144.9	S
C-1b	133.2	S
C-1c	132.6	S
C-1a	130.6	S
C-2c, C-6c	130.3	d
C-2b, C-6b	130.0	d
C-2a, C-6a	129.8	d
C-10a	124.6	s
C-14b	120.9	S
C-3a, C-5a	116.0	d
C-3c, C-5c	115.7	d
C-10b	115.7	S
C-3b, C-5b	115.4	d
C-10c, C-14c	107.3	d
C-14a	105.8	d
C-12a	101.6	d
C-12c	101.6	d
C-12b	96.5	d
C-7a	90.4	d
C-8c	61.9	d



C-7c	57.1	d
C-8b	52.3	d
C-8a	48.7	d
C-7b	37.4	d

Table 3: Mass Spectrometry Data for (+)-Viniferol D

Ionization Mode	Precursor Ion (m/z)	Interpretation
ESI-MS/MS	679.197	[M+H] ⁺ for a resveratrol trimer

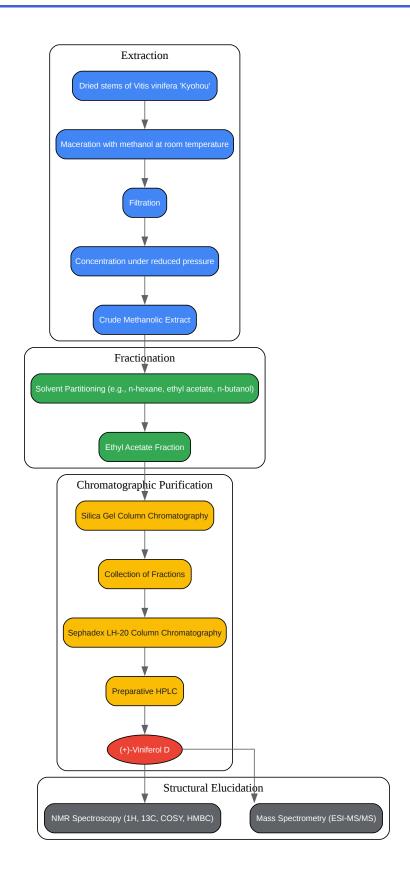
Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Viniferol D**.

2.1. Isolation of (+)-Viniferol D from Vitis vinifera

This protocol is a generalized procedure based on established methods for the extraction and isolation of stilbenoids from grapevine stems.





Click to download full resolution via product page

Caption: Experimental workflow for the isolation and characterization of Viniferol D.



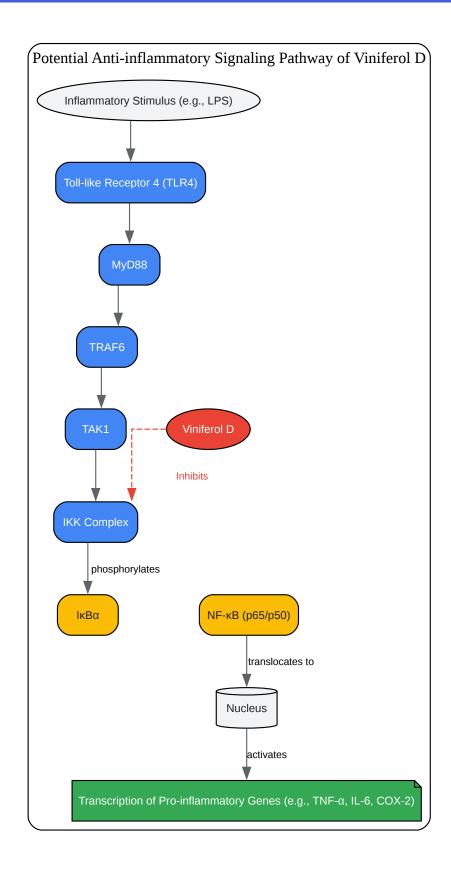
2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. Samples were dissolved in deuterated methanol (Methanol-d₄). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity and finalize the structure.
- Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or similar high-resolution mass analyzer. The data was acquired in positive ion mode to observe the protonated molecule [M+H]+.

Biological Activity and Signaling Pathways

While specific biological activities for **Viniferol D** are not extensively documented, its structural relationship to resveratrol and other viniferins suggests it may possess similar pharmacological properties. Resveratrol and its oligomers are known for their antioxidant, anti-inflammatory, and potential cytotoxic activities.[2][3] The anti-inflammatory effects of related stilbenes are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.





Click to download full resolution via product page

Caption: Postulated inhibitory effect of Viniferol D on the NF-kB signaling pathway.



This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of **Viniferol D**. The provided spectroscopic data and experimental protocols offer a starting point for further investigation into this and other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Resveratrol: A Double-Edged Sword in Health Benefits PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Viniferol D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592557#spectroscopic-data-of-viniferol-d-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com